2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenoxy moiety linked to an acetamide group, which is further substituted with a 2-(dimethylamino)ethyl chain. This compound is structurally related to phenoxyacetic acid derivatives, which are known for diverse biological activities, including anti-inflammatory, herbicidal, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C12H16Cl2N2O2 |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide |
InChI |
InChI=1S/C12H16Cl2N2O2/c1-16(2)6-5-15-12(17)8-18-11-4-3-9(13)7-10(11)14/h3-4,7H,5-6,8H2,1-2H3,(H,15,17) |
InChI Key |
VOWCDMWCICAVIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with N,N-dimethylethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, amines, solvents such as ethanol or methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a growth regulator.
Medicine: Investigated for its potential therapeutic properties, including its use as an active ingredient in pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal growth processes. This leads to uncontrolled growth and eventually plant death. In biological systems, it may interact with cellular receptors and enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenoxy Ring
The 2,4-dichlorophenoxy group is a defining feature of the compound. Analogous derivatives with varying halogenation patterns or substituents exhibit distinct physicochemical and biological properties:
- 2-(4-Chlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide (): Replacing the 2,4-dichloro substitution with a single 4-chloro group reduces steric hindrance and electron-withdrawing effects. This modification may alter receptor binding affinity and metabolic stability .
Table 1: Substituent Impact on Key Properties
*Estimated based on structural similarity.
Modifications to the Acetamide Side Chain
Analogs with alternative side chains exhibit divergent properties:
- 2-(2,4-Dichlorophenoxy)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide (): The indole substituent introduces aromaticity and bulk, which may enhance interactions with hydrophobic enzyme pockets or receptors. This compound’s molecular weight (MW ~450) and logP (estimated >5) suggest lower solubility but improved target affinity .
Table 2: Side Chain Influence on Solubility and Activity
*Estimated; †From .
Biological Activity
2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)ethyl]acetamide, a compound with significant biological activity, is of interest due to its potential applications in various therapeutic areas. This article provides a comprehensive overview of its biological activity, including molecular interactions, receptor affinities, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented by the following formula:
Key Characteristics
- Molecular Weight : 295.18 g/mol
- CAS Number : 2188965
- Solubility : Soluble in organic solvents; limited solubility in water.
Receptor Interactions
The compound exhibits notable interactions with various biological receptors, particularly sigma receptors. Research indicates a strong affinity for the sigma-1 receptor (σ1), which is implicated in pain modulation and neuroprotection.
- Binding Affinity : The compound has been shown to have a Ki value of approximately 42 nM for σ1 receptors, indicating high affinity and selectivity over σ2 receptors (36 times more selective) .
Molecular docking studies reveal that the compound interacts with key amino acid residues within the σ1 receptor binding site. Notable interactions include:
- Salt bridge formation with Asp126.
- Short contacts with residues Tyr120, His154, and Trp164.
These interactions suggest a mechanism that may enhance the compound's antinociceptive effects as demonstrated in formalin-induced pain models .
Anti-inflammatory Properties
Recent studies have explored the anti-inflammatory potential of this compound through molecular docking against cyclooxygenase-2 (COX-2). The results indicate:
- Effective binding to COX-2's active site.
- Superior interaction strength compared to traditional anti-inflammatory agents such as 2-(2,4-dichlorophenoxy)acetic acid.
The binding energy was calculated at -6.7 kcal/mol for the reference compound, while the new derivative showed even stronger interactions .
Study 1: Antinociceptive Effects
In an experimental model involving formalin-induced nociception:
- Administration : Local peripheral (10-300 μg/paw) and intrathecal (100 μg/rat).
- Results : Significant reduction in pain response was observed, supporting its potential use as an analgesic agent .
Study 2: In vitro Binding Evaluation
A comparative study assessed various derivatives against σ1 and σ2 receptors:
- Findings : The compound demonstrated high selectivity and affinity, reinforcing its potential therapeutic applications in pain management and neurological disorders .
Toxicological Profile
While promising in therapeutic applications, it is essential to consider the compound's safety profile. Preliminary assessments indicate:
- Not classified as mutagenic.
- Potential carcinogenic effects associated with long-term exposure.
Further toxicological evaluations are necessary to establish comprehensive safety parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
